Vapendavir - 439085-51-5

Vapendavir

Catalog Number: EVT-285710
CAS Number: 439085-51-5
Molecular Formula: C21H26N4O3
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vapendavir is an orally bioavailable, small-molecule capsid binding inhibitor that exhibits antiviral activity against human rhinovirus (HRV) and enteroviruses (EVs). [, , , , ] It is classified as a capsid binder, a class of antiviral drugs that target the viral capsid protein. [, ] In scientific research, vapendavir serves as a valuable tool for studying viral replication mechanisms and for developing novel antiviral therapies. [, , , , , ]

Source and Classification

Vapendavir was initially investigated by pharmaceutical companies as part of their antiviral drug development programs. It is classified chemically as a 6-{2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy}-3-ethoxy-1,2-benzisoxazole. This compound is notable for its unique structural features that contribute to its antiviral activity against various strains of rhinovirus and other picornaviruses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vapendavir involves several key steps, employing various organic synthesis techniques. The process typically begins with the formation of the benzisoxazole core, followed by the introduction of ethoxy and pyridazinyl substituents.

  1. Formation of the Benzisoxazole Core: The initial step involves the reaction of appropriate phenolic precursors with isocyanates to form the benzisoxazole structure.
  2. Substitution Reactions: Subsequent reactions include nucleophilic substitutions where ethoxy groups are introduced using alkylation methods.
  3. Final Steps: The final product is isolated through crystallization or chromatography techniques to achieve high purity levels.

The detailed synthetic pathway can be complex, often requiring optimization to improve yield and purity, reflecting a comprehensive structure-activity relationship analysis during development .

Molecular Structure Analysis

Structure and Data

Vapendavir's molecular structure can be represented as follows:

  • Chemical Formula: C19_{19}H25_{25}N3_{3}O3_{3}
  • Molecular Weight: 345.42 g/mol
  • Structural Features: The compound features a benzisoxazole ring system, which is essential for its interaction with viral capsids.

The three-dimensional conformation of Vapendavir allows it to effectively fit into the viral capsid's binding site, thus inhibiting the necessary conformational changes required for viral uncoating .

Chemical Reactions Analysis

Reactions and Technical Details

Vapendavir undergoes several chemical reactions during its synthesis:

  1. Condensation Reactions: Key in forming the benzisoxazole structure, these reactions often involve coupling agents such as acetic anhydride or benzoyl chloride under controlled conditions.
  2. Reduction Reactions: Certain intermediates may require reduction processes using hydrazine derivatives or palladium catalysts to yield the final amine products.
  3. Purification Processes: After synthesis, products are purified through flash chromatography or recrystallization techniques to remove impurities and isolate Vapendavir in its crystalline form .
Mechanism of Action

Process and Data

Vapendavir operates primarily by binding to the viral capsid of rhinoviruses, effectively blocking the uncoating process necessary for viral replication. The mechanism can be summarized as follows:

  1. Binding: Vapendavir interacts with specific sites on the capsid proteins, altering their conformation.
  2. Inhibition of Uncoating: This binding prevents the release of viral RNA into host cells, thereby inhibiting replication.
  3. Reduction in Viral Load: Clinical studies have demonstrated that treatment with Vapendavir significantly reduces viral loads in patients with rhinovirus infections, leading to improved clinical outcomes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vapendavir exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents such as acetone and acetonitrile but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound shows good thermal stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Crystalline Form: Vapendavir can be isolated as an anhydrous crystalline free base, which enhances its stability and ease of formulation into pharmaceutical preparations .
Applications

Scientific Uses

Vapendavir has been primarily investigated for its potential use in treating respiratory infections caused by rhinoviruses. Its applications include:

  • Clinical Trials: Vapendavir has undergone various phases of clinical trials aimed at evaluating its efficacy against rhinovirus-induced illnesses.
  • Research Tool: Beyond therapeutic applications, Vapendavir serves as a valuable research tool for studying rhinovirus biology and mechanisms of resistance.
  • Potential Broad-Spectrum Antiviral: Ongoing research is exploring its efficacy against other members of the Picornavirus family, which could expand its therapeutic applications .
Introduction to Vapendavir in the Context of Picornaviridae Antiviral Research

Epidemiological Significance of Picornavirus Infections and Unmet Therapeutic Needs

Picornaviridae represents one of the most consequential viral families in human medicine, encompassing over 300 serotypes across Enterovirus (EV) and Rhinovirus (RV) genera. These pathogens collectively cause billions of infections annually, with rhinoviruses alone responsible for >80% of common cold cases and 50% of asthma/COPD exacerbations [1] [7]. Enteroviruses demonstrate even broader pathological reach, causing hand-foot-and-mouth disease (EV-A71), acute flaccid myelitis (EV-D68), meningitis (coxsackieviruses), and severe neonatal sepsis [5] [10]. The socioeconomic burden is staggering, with U.S. economic losses from non-influenza viral respiratory infections (primarily RV) exceeding $40 billion annually due to healthcare costs and productivity loss [1] [7].

Table 1: Epidemiological Burden of Key Picornaviruses

Virus SpeciesSerotypesPrimary Disease ManifestationsAnnual Cases (Est.)High-Risk Populations
Rhinovirus A/B>160Common cold, asthma exacerbations>500 million globalChildren, elderly, asthmatics
Rhinovirus C>60Severe bronchiolitis, pneumoniaEmerging significanceInfants, immunocompromised
Enterovirus A71MultipleHFMD, neurological complications>2 million (Asia-Pacific)Children <5 years
Enterovirus D68MultipleRespiratory illness, AFMEpidemic spikesChildren, adolescents

Despite this burden, therapeutic development faces unique challenges:

  • Serotype Diversity: >260 immunologically distinct RV/EV serotypes complicate vaccine design [1] [4].
  • RV-C Resistance: Discovered in 2006, RV-C possesses a structurally occluded VP1 hydrophobic pocket, rendering historical capsid-binders ineffective [1] [7].
  • Clinical Failures: Pleconaril (2002) and vapendavir (2017) phase III trial failures underscore translational barriers including limited efficacy against resistant strains and pharmacokinetic limitations [1] [4]. This absence of approved direct-acting antivirals leaves treatment entirely supportive, creating an urgent need for next-generation inhibitors.

Historical Development of Capsid-Binding Antivirals and Evolution of WIN Compounds

The quest for picornaviral capsid inhibitors began in the 1970s with Sterling-Winthrop’s discovery that β-diketones exhibited anti-rhinoviral activity. This led to arildone (WIN 38020), the first capsid-binder demonstrating inhibition of poliovirus uncoating in vitro and protection in murine models [1] [4]. Structural instability of the β-diketone moiety prompted development of isoxazole derivatives:

Synthetic Evolution Key:  1. Arildone (WIN 38020): Base structure with β-diketone  2. WIN 51711: Isoxazole core replacing diketone → Enhanced metabolic stability  3. Disoxaril (WIN 54954): Optimized hydrophobic substituents → Broad-spectrum activity  4. Pleconaril: Trifluoromethyl group → Improved oral bioavailability  5. Vapendavir (BTA-798): Pyridazine-imidazole → Activity against pleconaril-resistant strains  

Table 2: Structural Evolution and Spectrum of Key WIN-Derived Capsid Inhibitors

CompoundCore StructureKey ModificationsSpectrum of ActivityClinical Status
WIN 38020 (Arildone)β-diketoneNone (prototype)PV, limited RVPreclinical
WIN 51711IsoxazoleAlkoxybenzene side chainRV-A/B, some EVPhase I
DisoxarilIsoxazoleExtended aliphatic chainBroad RV/EV (excluding RV-C)Phase II (halted)
PleconarilIsoxazole• Trifluoromethyl group • Enhanced lipophilicityRV-A/B, multiple EV serotypesFDA rejected (2002)
VapendavirPyridazine-imidazole• Rigid heterocycle core • Optimized pocket interactionsRV-A/B, EV-D68, EV-A71, pleconaril-resistant strainsPhase IIb completed

Vapendavir emerged as a response to pleconaril’s limitations. Its pyridazine-imidazole core enables deeper penetration into the VP1 hydrophobic pocket than pleconaril’s isoxazole ring. Crucially, molecular docking studies reveal vapendavir forms hydrogen bonds with conserved residues (e.g., Asp112 in EV-A71) that pleconaril cannot engage, explaining its retention of activity against pleconaril-resistant variants [6] [10].

Role of Vapendavir in Addressing Rhinovirus and Enterovirus Pathogenesis

Vapendavir (BTA-798) exerts its antiviral effect through high-affinity binding to a conserved hydrophobic pocket within the VP1 capsid protein—a structural feature present in most RV-A/B and EVs. This pocket naturally hosts a host-derived "pocket factor" (typically sphingosine or fatty acid) that stabilizes the virion. Displacement of this factor by vapendavir induces allosteric changes that:

  • Block Receptor Attachment: Conformational shifts in the VP1 canyon region inhibit binding to cellular receptors (ICAM-1 for major-group rhinoviruses, LDLR for minor-group) [1] [7].
  • Prevent Uncoating: Stabilization of the capsid prevents RNA release in endosomes, trapping viral genomes within intact particles [3] [6].

Table 3: Antiviral Profile of Vapendavir Against Clinically Relevant Picornaviruses

Virus SpeciesStrain/SerotypeEC₅₀ (μM)Resistance MutationsMechanism of Resistance
Rhinovirus ARV-A160.002–0.015V121I, A152V (VP1)Reduced binding affinity
Rhinovirus BRV-B140.003–0.020F196L, N202S (VP1)Steric hindrance in pocket
Enterovirus D68Fermon0.05–0.20• M252L (VP1) • K167E (VP1, outside pocket)• Direct interference with binding • Allosteric destabilization
Enterovirus A71BrCr (genogroup B)0.10–0.40A156T, D163N (VP1)Altered pocket hydrophobicity
Poliovirus 1Sabin0.30–1.50I194F (VP1)Impaired inhibitor entry into pocket

Notably, vapendavir demonstrates broad-spectrum activity:

  • Rhinoviruses: Inhibits 90% of RV-A and RV-B serotypes at nanomolar concentrations, including strains resistant to pleconaril due to mutations like I119F in VP1 [1] [7].
  • Enteroviruses: Potent against EV-D68 (EC₅₀ 0.05–0.7 μM), EV-A71 (EC₅₀ 0.1–0.4 μM), and coxsackievirus B3 [5] [6]. Unlike pleconaril—which is inactive against EV-A71 due to poor binding pocket engagement—vapendavir forms critical hydrogen bonds with Asp112 in the VP1 canyon [6].

Resistance studies reveal complex mechanisms: While classic mutations occur within the VP1 pocket (e.g., M252L in EV-D68), some isolates acquire pocket-adjacent mutations (e.g., G149C in RV-B14). Remarkably, the G149C mutant exhibits drug-dependent enhancement, requiring vapendavir for optimal capsid stability and replication—a phenomenon with clinical implications for drug stewardship [2] [3].

Properties

CAS Number

439085-51-5

Product Name

Vapendavir

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3

InChI Key

DKSVBVKHUICELN-UHFFFAOYSA-N

SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

Vapendavir; BTA-798; BTA798; BTA 798

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.